molecular formula C13H13FO3 B14861246 3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B14861246
M. Wt: 236.24 g/mol
InChI Key: DOKDVGNQZDVNNL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 3-fluorobenzoyl chloride.

    Formation of Intermediate: Cyclopentanone undergoes a Friedel-Crafts acylation reaction with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 3-(3-fluorobenzoyl)cyclopentanone.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form CIS-3-(3-fluorobenzoyl)cyclopentanol.

    Oxidation: The final step involves the oxidation of the alcohol group to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for CIS-3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

CIS-3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

CIS-3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CIS-3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • CIS-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
  • CIS-3-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid
  • CIS-3-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

Uniqueness

CIS-3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C13H13FO3

Molecular Weight

236.24 g/mol

IUPAC Name

3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H13FO3/c14-11-3-1-2-8(7-11)12(15)9-4-5-10(6-9)13(16)17/h1-3,7,9-10H,4-6H2,(H,16,17)

InChI Key

DOKDVGNQZDVNNL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C(=O)C2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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